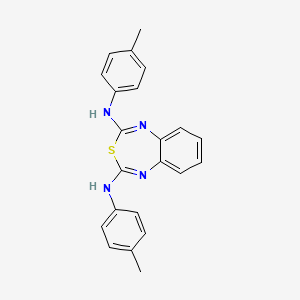
N~2~,N~4~-Bis(4-methylphenyl)-3,1,5-benzothiadiazepine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~,N~4~-Bis(4-methylphenyl)-3,1,5-benzothiadiazepine-2,4-diamine is a complex organic compound that belongs to the class of benzothiadiazepines This compound is characterized by the presence of two 4-methylphenyl groups attached to a benzothiadiazepine core
Méthodes De Préparation
The synthesis of N2,N~4~-Bis(4-methylphenyl)-3,1,5-benzothiadiazepine-2,4-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiadiazepine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzothiadiazepine ring.
Introduction of 4-Methylphenyl Groups: The 4-methylphenyl groups are introduced through substitution reactions, often using reagents like 4-methylphenyl halides in the presence of a base.
Purification and Characterization: The final compound is purified using techniques such as recrystallization or chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Analyse Des Réactions Chimiques
N~2~,N~4~-Bis(4-methylphenyl)-3,1,5-benzothiadiazepine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the 4-methylphenyl groups, using reagents like halogens or alkylating agents.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the breakdown of the benzothiadiazepine ring.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N~2~,N~4~-Bis(4-methylphenyl)-3,1,5-benzothiadiazepine-2,4-diamine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Biological Studies: It is used in biological research to study its effects on various cellular pathways and molecular targets.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Catalysis: It is explored as a catalyst or catalyst precursor in organic synthesis due to its ability to facilitate certain chemical reactions.
Mécanisme D'action
The mechanism of action of N2,N~4~-Bis(4-methylphenyl)-3,1,5-benzothiadiazepine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
N~2~,N~4~-Bis(4-methylphenyl)-3,1,5-benzothiadiazepine-2,4-diamine can be compared with other benzothiadiazepines and related compounds:
N~2~,N~4~-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea: This compound is known for its catalytic properties and is used extensively in organic synthesis.
2,4-Disubstituted Thiazoles: These compounds exhibit a wide range of biological activities, including antibacterial and antifungal properties.
1,3,5-Triazines: These compounds are used in various fields, including drug discovery and material science.
The uniqueness of N2,N~4~-Bis(4-methylphenyl)-3,1,5-benzothiadiazepine-2,4-diamine lies in its specific substitution pattern and the resulting biological and chemical properties.
Propriétés
Numéro CAS |
574010-79-0 |
|---|---|
Formule moléculaire |
C22H20N4S |
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
2-N,4-N-bis(4-methylphenyl)-3,1,5-benzothiadiazepine-2,4-diamine |
InChI |
InChI=1S/C22H20N4S/c1-15-7-11-17(12-8-15)23-21-25-19-5-3-4-6-20(19)26-22(27-21)24-18-13-9-16(2)10-14-18/h3-14H,1-2H3,(H,23,25)(H,24,26) |
Clé InChI |
FCHDHXLTYJAASD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C(S2)NC4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


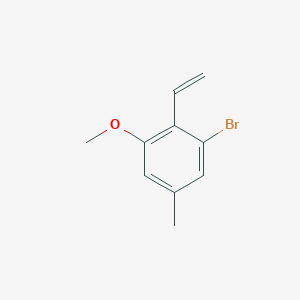
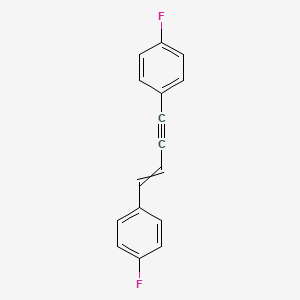
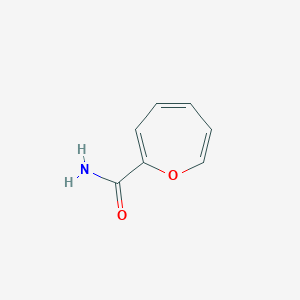
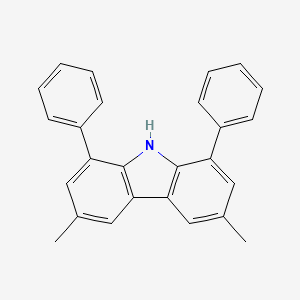
![2H-pyran-2-one, 6-[(1S)-1-hydroxypropyl]-4-methoxy-5-methyl-](/img/structure/B14212762.png)
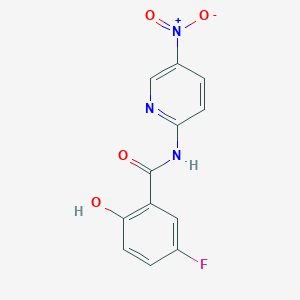
![1H-Pyrrole, 2-[[4-(phenylethynyl)phenyl]-2H-pyrrol-2-ylidenemethyl]-](/img/structure/B14212779.png)
![[(2-Amino-5-chlorophenyl)sulfanyl]acetonitrile](/img/structure/B14212782.png)
![1,2,3-Trifluoro-5-[2-fluoro-4-(4-methylphenyl)phenyl]benzene](/img/structure/B14212783.png)
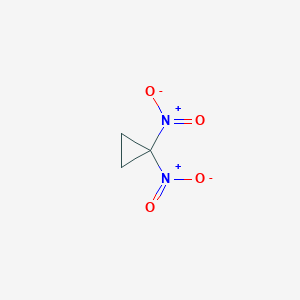
![1-[4-(Pyrrolidin-1-yl)pyridin-1(4H)-yl]ethan-1-one](/img/structure/B14212806.png)
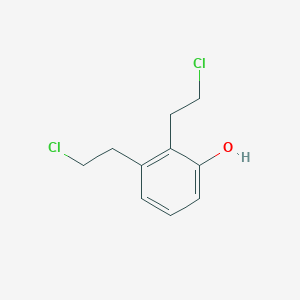

![[(3-Benzylhex-1-yn-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14212831.png)
